2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline
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Overview
Description
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of two nitro groups and an aniline moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Scientific Research Applications
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline involves its interaction with molecular targets such as tubulin proteins. The compound acts as a microtubule inhibitor, disrupting the mitotic process by interfering with spindle microtubules . This leads to the arrest of cell division and can result in cell death. The compound’s effects on microtubules are similar to those of other dinitroaniline herbicides, which are known to inhibit root development in plants .
Comparison with Similar Compounds
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be compared with other dinitroaniline compounds such as:
2,4-Dinitrodiphenylamine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Trifluralin: A well-known dinitroaniline herbicide with similar microtubule-inhibiting properties but used primarily in agriculture.
Pendimethalin: Another dinitroaniline herbicide with applications in weed control, sharing similar mechanisms of action.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C15H14N4O4 |
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Molecular Weight |
314.30 g/mol |
IUPAC Name |
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline |
InChI |
InChI=1S/C15H14N4O4/c1-11(9-12-5-3-2-4-6-12)16-17-14-8-7-13(18(20)21)10-15(14)19(22)23/h2-8,10,17H,9H2,1H3 |
InChI Key |
TXNQXQPITAEAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
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